molecular formula C32H34N2O7 B8235124 3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-1-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-2-yl pyridine-3-carboxylate

3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-1-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-2-yl pyridine-3-carboxylate

Cat. No.: B8235124
M. Wt: 558.6 g/mol
InChI Key: CFCKNUOZCOKYOO-UHFFFAOYSA-N
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Description

This structurally complex compound features a polycyclic framework combining a naphthalene core, pyridine-3-carboxylate ester groups, a 5-oxofuran moiety, and multiple methyl substituents. While direct references to this specific compound are absent in the provided evidence, its structural motifs align with bioactive synthetic derivatives reported in pharmaceutical and organic chemistry research. For instance, marine actinomycetes-derived metabolites often exhibit similar fused polycyclic architectures with ester and heterocyclic functionalities , and synthetic pyranone/pyridine hybrids demonstrate pharmacological relevance . The compound’s design likely aims to optimize steric and electronic properties for target binding, as seen in congeneric series where van der Waals interactions and substituent effects critically influence bioactivity .

Properties

IUPAC Name

[3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N2O7/c1-20-8-5-11-24-30(2,13-12-21-16-25(35)39-19-21)32(4,38)27(41-29(37)23-10-7-15-34-18-23)26(31(20,24)3)40-28(36)22-9-6-14-33-17-22/h6-10,12-18,24,26-27,38H,5,11,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCKNUOZCOKYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2C1(C(C(C(C2(C)C=CC3=CC(=O)OC3)(C)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-1-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-2-yl pyridine-3-carboxylate involves multiple steps, including the formation of the core naphthalene structure, the introduction of the furan and pyridine groups, and the final esterification. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring consistent quality control. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and furan groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the furan and pyridine moieties, potentially yielding alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored

Medicine

The compound’s structure suggests it could have pharmacological properties, such as anti-inflammatory or anticancer activity. Research in this area could lead to the development of new therapeutic agents.

Industry

In industrial applications, the compound could be used in the production of specialty chemicals, materials, or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-1-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-2-yl pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ()

  • Structural Similarities : Shares a tetrahydropyridine ring and ester group.
  • Key Differences : Replaces the naphthalene core with a tosyl-protected amine and substitutes the furan with a thiophene.
  • Synthesis : Achieved via enantioselective synthesis (70–80% yield) with triethylamine catalysis and recrystallization .
  • Spectroscopy : IR peaks at ~1,690 cm⁻¹ (C=O), ¹H-NMR aromatic protons at δ 7.34–8.58 ppm .

Ethyl 6-amino-5-cyano-2-methyl-4-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)-4H-pyran-3-carboxylate ()

  • Structural Similarities : Contains a naphthofuran system and ester functionality.
  • Key Differences: Lacks pyridine substituents but includes a cyano group and pyrazole ring.
  • Synthesis : Prepared via condensation with ethyl acetoacetate (70% yield) .
  • Spectroscopy : IR peaks at 3,206–3,402 cm⁻¹ (NH₂) and 2,194 cm⁻¹ (CN) .

Pyranopyrimidine Derivatives ()

  • Example: Compound 10 (10,11-Dihydro-11-imino-3-methoxy-10-methyl-12-(p-chlorophenyl)-12H-naphtho[2,1-b]pyrano[2,3-d]pyrimidine) Structural Similarities: Features fused naphthopyran and pyrimidine rings. Key Differences: Includes a chlorophenyl group and lacks ester functionalities. Synthesis: Yielded 80% via hydrazine/methylamine reactions . Spectroscopy: ¹H-NMR δ 3.32 ppm (N-CH₃), IR C=N stretch at 1,620 cm⁻¹ .

Biological Activity

The compound 3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-1-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-2-yl pyridine-3-carboxylate (hereafter referred to as "the compound") is a complex organic molecule with potential biological activities. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H34O5C_{22}H_{34}O_5, and it has a molecular weight of approximately 378.5 g/mol. The structure features multiple functional groups that may contribute to its biological activity, including hydroxyl groups and carbonyl functionalities.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties . Similar compounds have been reported to exhibit activity against various pathogens. For example, certain derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans, indicating that the compound may also possess similar properties .

Understanding the mechanism of action is crucial for evaluating the biological activity of the compound. Compounds with similar structures have been observed to affect cellular processes such as apoptosis and cell cycle regulation. For example, some metabolites induced DNA damage and cell cycle arrest in cancer cells . This suggests that the compound may interact with critical cellular pathways involved in proliferation and survival.

Case Studies

  • Fungal Metabolites : A study on fungal metabolites identified several compounds with anticancer activity. The investigation found that these compounds induced significant cytotoxicity in various cancer cell lines by promoting apoptosis and inhibiting key regulatory proteins .
  • Antimicrobial Testing : In another study focused on antimicrobial activity, derivatives similar to the compound were tested against a panel of bacteria and fungi. Results indicated promising inhibitory effects against both gram-positive and gram-negative bacteria .

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